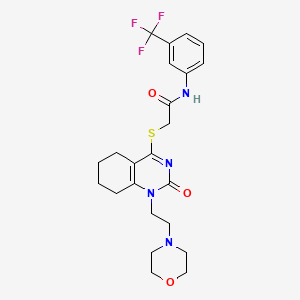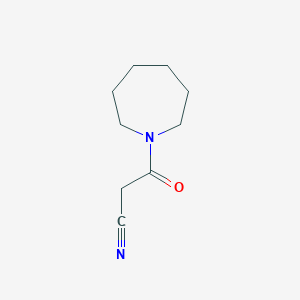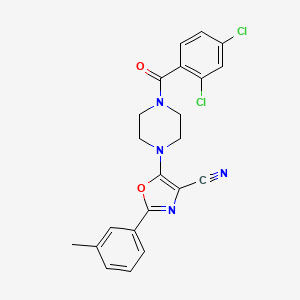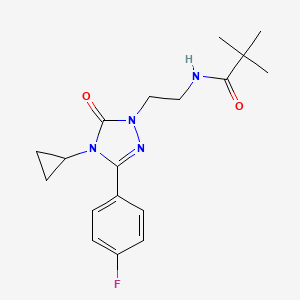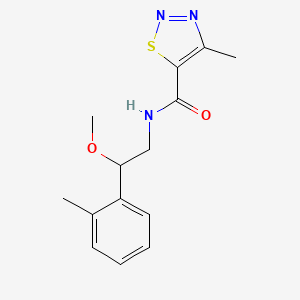
N-(2-methoxy-2-(o-tolyl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxy-2-(o-tolyl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, also known as MTETC, is a chemical compound that has been widely studied for its potential applications in various fields of science.
Scientific Research Applications
Auxin Activities and Antiblastic Properties : A study by Yue et al. (2010) explored the synthesis of compounds related to thiadiazole, including structures similar to the query compound. These compounds demonstrated moderate auxin activities and some were found to be antiblastic to wheat gemma.
Antibacterial and Antifungal Activities : Vinusha et al. (2015) synthesized compounds related to thiadiazole and tested them for antibacterial and antifungal activities. They found that these compounds showed moderate activity against certain bacterial and fungal species.
Anticancer Activity : A study conducted by Kumar et al. (2011) focused on synthesizing 3,5-bis(indolyl)-1,2,4-thiadiazoles, which are structurally related to the query compound. They found that some of these compounds exhibited potent anticancer activity against selected human cancer cell lines.
Corrosion Inhibition : Research by Khaled and Amin (2009) investigated the use of thiadiazole derivatives as corrosion inhibitors for mild steel in acidic solutions. They discovered that these compounds could effectively inhibit corrosion.
Anti-Inflammatory and Analgesic Agents : Abu‐Hashem et al. (2020) synthesized novel compounds involving thiadiazoles and evaluated their potential as anti-inflammatory and analgesic agents. They found significant activity in this regard.
Antimicrobial Evaluation : Noolvi et al. (2016) synthesized 1,3,4-thiadiazole derivatives and evaluated their antimicrobial properties. The compounds showed significant antimicrobial activity against various strains.
properties
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-9-6-4-5-7-11(9)12(19-3)8-15-14(18)13-10(2)16-17-20-13/h4-7,12H,8H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZZSUILAAIPNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2=C(N=NS2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-2-(o-tolyl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2894545.png)
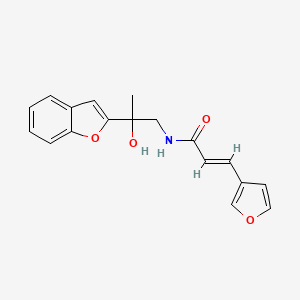
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2894548.png)
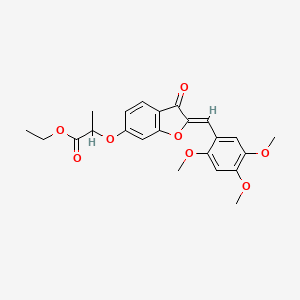
![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-(pyridin-3-ylmethyl)azetidin-3-amine](/img/structure/B2894550.png)
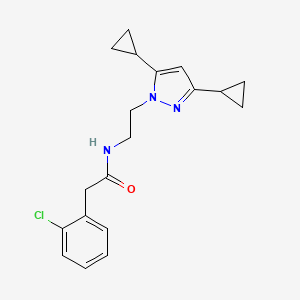
![3-[3-Oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2894552.png)
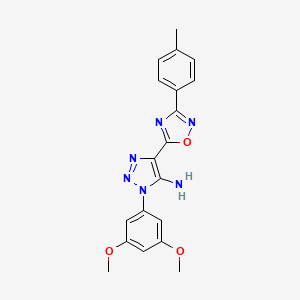
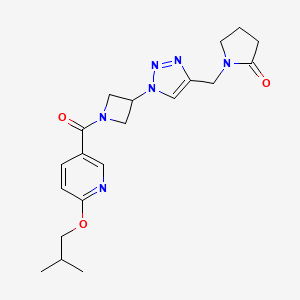
![2-Chloro-N-[1-[(4-fluorophenyl)-hydroxymethyl]cyclopentyl]acetamide](/img/structure/B2894558.png)
